molecular formula C4H9ClO B1656727 1-Chloro-2-methoxypropane CAS No. 5390-72-7

1-Chloro-2-methoxypropane

Cat. No. B1656727
CAS RN: 5390-72-7
M. Wt: 108.57 g/mol
InChI Key: YSZGJULIUWQDME-UHFFFAOYSA-N
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Description

1-Chloro-2-methoxypropane, also known as Propane, 1-chloro-2-methoxy-, is a chemical compound with the molecular formula C4H9ClO . It has an average mass of 108.567 Da and a monoisotopic mass of 108.034195 Da .


Molecular Structure Analysis

The molecular structure of 1-Chloro-2-methoxypropane consists of 4 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The symmetric P H conformer of 1-chloro-2-methylpropane is the most stable form, with the asymmetric P C conformer having a statistical weight of two .


Physical And Chemical Properties Analysis

1-Chloro-2-methoxypropane is a liquid . It has a molecular weight of 92.57 g/mol . The compound has a boiling point of 68 - 69 °C at 760 mmHg . It is highly flammable .

Scientific Research Applications

Chemical Synthesis and Reactions

1-Chloro-2-methoxypropane is utilized in chemical synthesis processes. For instance, it plays a role in the preparation of certain compounds through nucleophilic displacement reactions and palladium-catalyzed coupling reactions (Edvardsen, Benneche, & Tius, 2000). Additionally, it is involved in the synthesis of various organic compounds, such as 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles, which have been evaluated for their antimalarial activity (D’hooghe et al., 2011).

Environmental Chemistry

1-Chloro-2-methoxypropane is relevant in environmental chemistry, particularly in the study of metolachlor's occurrence and fate in environmental compartments. Metolachlor is a compound that includes 1-methoxypropan-2-yl, and its behavior and fate in agricultural watersheds have been extensively studied (Rose, Coupe, Capel, & Webb, 2018).

Material Science

In material science, compounds related to 1-Chloro-2-methoxypropane are used in the development of chemosensors. For example, 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, which has methoxy components, is used for detecting metal ions such as Cd2+ (Prodi et al., 2001).

Organic Chemistry Research

In organic chemistry research, the compound has applications in various synthesis and reaction processes. For instance, it's used in the synthesis of 3-formyl-2-arylbenzo[b]furan derivatives and in studies related to the benzilic ester rearrangement [(Liao et al., 2014; Marques, Ramalho, & Burke, 2009)](https://consensus.app/papers/protocol-preparation-3formyl2arylbenzobfuran-liao/86dcbe5ef93d57e5bb0422f43448d535/?utm_source=chatgpt)(Marques, Ramalho, & Burke, 2009).

Spectroscopy and Physical Chemistry

The study of 1-Chloro-2-methoxypropane-related compounds is also significant in spectroscopy and physical chemistry. For instance, the thermodynamic properties of chloroalkanes, which are structurally similar to 1-Chloro-2-methoxypropane, have been studied to understand the influence of molecular structure on volumetric properties (Guerrero et al., 2012).

Pharmaceutical and Medicinal Chemistry

In pharmaceutical and medicinal chemistry, derivatives of 1-Chloro-2-methoxypropane, such as 1,1,1,3,3-pentafluoro-2-(fluoromethoxy)-3-methoxypropane, have been analyzed using vibrational circular dichroism to study the degradation product of an inhalation anesthetic (Wang, Polavarapu, Schurig, & Schmidt, 2002).

Safety and Hazards

1-Chloro-2-methoxypropane is a highly flammable liquid and vapor . It can cause burns of eyes, skin, and mucous membranes . Containers may explode when heated . Vapors may form explosive mixtures with air . It’s recommended to keep away from heat, sparks, open flames, hot surfaces, and to use only non-sparking tools .

properties

IUPAC Name

1-chloro-2-methoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO/c1-4(3-5)6-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZGJULIUWQDME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40968690
Record name 1-Chloro-2-methoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40968690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5390-72-7
Record name Propane, 1-chloro-2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005390727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-2-methoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40968690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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